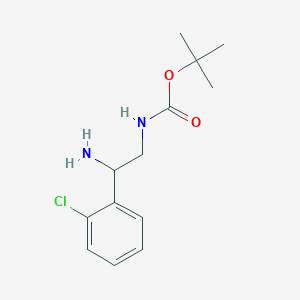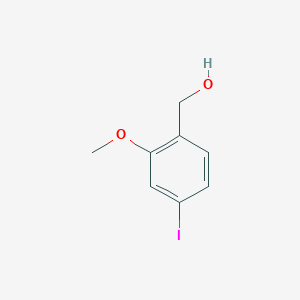
4-Iod-2-methoxybenzylalkohol
Übersicht
Beschreibung
4-Iodo-2-methoxybenzyl alcohol is an organic compound with the molecular formula C8H9IO2 It is characterized by the presence of an iodine atom at the fourth position, a methoxy group at the second position, and a hydroxymethyl group attached to the benzene ring
Wissenschaftliche Forschungsanwendungen
4-Iodo-2-methoxybenzyl alcohol has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
The primary target of 4-Iodo-2-methoxybenzyl alcohol is the serotonin 5-HT 2A/2C receptors . These receptors play a crucial role in the regulation of mood, anxiety, and schizophrenia among other neurological processes.
Mode of Action
4-Iodo-2-methoxybenzyl alcohol acts as a potent agonist for the serotonin 5-HT 2A/2C receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound’s interaction with its targets results in a change in the behavior of the serotonin receptors, leading to various downstream effects.
Biochemical Pathways
The activation of the serotonin 5-HT 2A/2C receptors by 4-Iodo-2-methoxybenzyl alcohol affects several biochemical pathways. It influences the release of neurotransmitters like dopamine (DA), serotonin (5-HT), acetylcholine (ACh), and glutamate . These neurotransmitters are critical for various brain functions, including mood regulation, memory, and learning.
Result of Action
The activation of the serotonin 5-HT 2A/2C receptors by 4-Iodo-2-methoxybenzyl alcohol can lead to various molecular and cellular effects. For instance, it can cause a decrease in the response to a challenge dose of DA, 5-HT, and glutamatergic neurons in the frontal cortex . It can also affect behavioral aspects, leading to a reduction in motor activity, memory deficiency, and induction of anxiety .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-methoxybenzyl alcohol can be achieved through several methods. One common approach involves the iodination of 2-methoxybenzyl alcohol. This process typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position on the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of 4-Iodo-2-methoxybenzyl alcohol may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Iodo-2-methoxybenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form 2-methoxybenzyl alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide, potassium cyanide, or thiols can be used under appropriate conditions.
Major Products Formed:
Oxidation: 4-Iodo-2-methoxybenzaldehyde or 4-Iodo-2-methoxybenzoic acid.
Reduction: 2-Methoxybenzyl alcohol.
Substitution: Various substituted benzyl alcohols depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
3-Iodo-4-methoxybenzyl alcohol: Similar structure but with the iodine and methoxy groups at different positions.
4-Iodo-3-methoxybenzyl alcohol: Another isomer with different positioning of the functional groups.
4-Iodo-2-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of the hydroxymethyl group.
Uniqueness: 4-Iodo-2-methoxybenzyl alcohol is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.
Eigenschaften
IUPAC Name |
(4-iodo-2-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZVZZZEJYGUPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)I)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596179 | |
| Record name | (4-Iodo-2-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210037-23-3 | |
| Record name | (4-Iodo-2-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

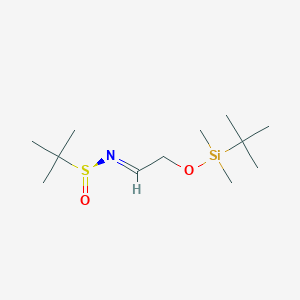
![(4R,7S,13S,19S,22R,25S,28S,34S,37R)-37-Amino-19-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-34-(1H-imidazol-4-ylmethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-31-(1H-pyrazol-4-ylmethyl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid](/img/structure/B1612638.png)
![(1R,2R,5S,7R)-2,6,6-Trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecane](/img/structure/B1612639.png)
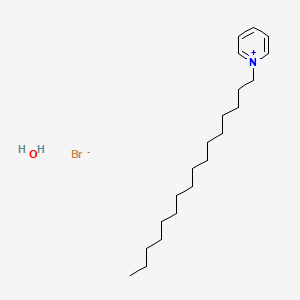
![oxoniumylidynesilanide;N'-[2-(propylamino)ethyl]ethane-1,2-diamine](/img/structure/B1612641.png)


![2-[4-(4-Carbamimidoylphenoxy)phenyl]-1H-indole-6-carboximidamide;hydrochloride](/img/structure/B1612644.png)
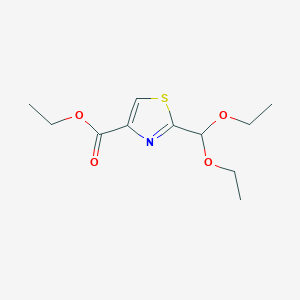
![S-[(2-Guanidino-4-thiazoyl)methyl] isothiourea hydrochloride](/img/structure/B1612650.png)
![3-[(E)-2-[3,5-bis[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]phenyl]ethenyl]-9-ethylcarbazole](/img/structure/B1612651.png)
![tert-Butyl [2-amino-2-(2-fluorophenyl)ethyl]carbamate](/img/structure/B1612655.png)
